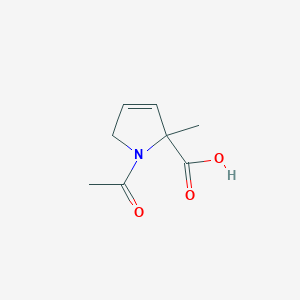
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Acetyl-5-methyl-2H-pyrrole-5-carboxylic acid (AMPC) is an organic compound that belongs to the pyrrole family. It is a yellowish-brown powder that is soluble in water and ethanol. AMPC has been extensively studied due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids in bacterial and fungal cells. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been shown to inhibit the activity of DNA polymerase and RNA polymerase, which are essential enzymes for nucleic acid synthesis.
Biochemical and Physiological Effects:
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been shown to have several biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, in various tissues. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has also been shown to decrease the levels of lipid peroxidation, which is a marker of oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been shown to be effective against a wide range of bacterial and fungal strains. However, there are also some limitations associated with the use of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid. It has low solubility in water, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of the mechanism of action of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid, which could lead to the development of new antibiotics and antifungal agents. Additionally, further studies are needed to determine the safety and efficacy of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid in humans.
Synthesemethoden
The synthesis of 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid can be achieved through several methods. The most common method involves the reaction of 2-acetyl-1-methylpyrrole with ethyl oxalyl chloride in the presence of a base, followed by hydrolysis of the resulting ester. Another method involves the reaction of 2-acetyl-1-methylpyrrole with malonic acid in the presence of a base, followed by decarboxylation of the resulting product.
Wissenschaftliche Forschungsanwendungen
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been widely studied for its potential applications in medicine. It has been shown to possess antibacterial, antifungal, and antitumor properties. 1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid has been found to be effective against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of fungi, such as Candida albicans.
Eigenschaften
CAS-Nummer |
183998-33-6 |
|---|---|
Molekularformel |
C8H11NO3 |
Molekulargewicht |
169.18 g/mol |
IUPAC-Name |
1-acetyl-5-methyl-2H-pyrrole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO3/c1-6(10)9-5-3-4-8(9,2)7(11)12/h3-4H,5H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
WMDNURRZHPPDSK-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC=CC1(C)C(=O)O |
Kanonische SMILES |
CC(=O)N1CC=CC1(C)C(=O)O |
Synonyme |
1H-Pyrrole-2-carboxylic acid, 1-acetyl-2,5-dihydro-2-methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




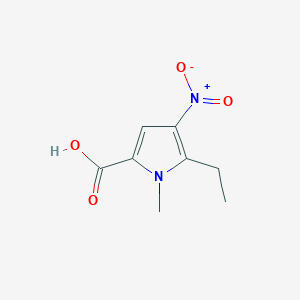
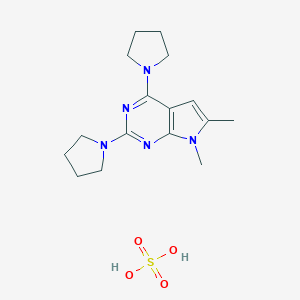
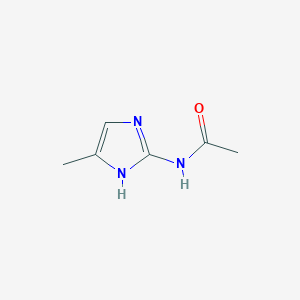
![2-(p-Tolyl)oxazolo[4,5-b]pyridine](/img/structure/B61973.png)
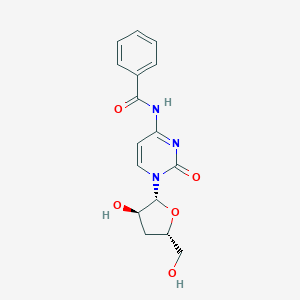
![7-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B61978.png)
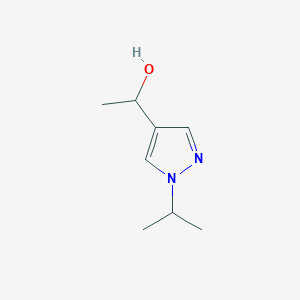


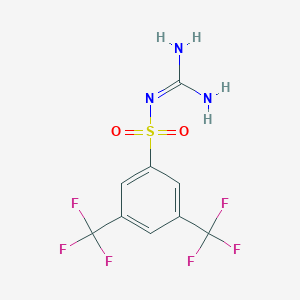
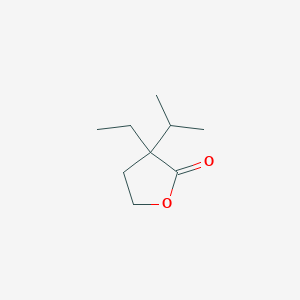
![Spiro[1-azabicyclo[2.2.2]octane-3,5-oxazolidin]-2-one, (3R)-(9CI)](/img/structure/B61990.png)
